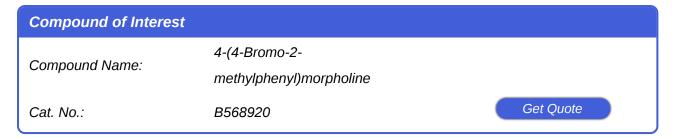




Technical Guide: 4-(4-bromo-2-methylphenyl)morpholine (CAS 1279032-06-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-bromo-2-methylphenyl)morpholine**, a substituted aromatic morpholine derivative. While specific biological applications for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This document covers its physicochemical properties, a plausible detailed synthetic protocol, and a hypothetical workflow for biological screening based on the known activities of related morpholine-containing compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(4-bromo-2-methylphenyl)morpholine**.



Property	Value	Source(s)
CAS Number	1279032-06-2	[1][2]
Molecular Formula	C11H14BrNO	[1][2]
Molecular Weight	256.14 g/mol	[1][2]
Purity	Typically ≥97%	[1][2]
Appearance	Not specified (likely off-white to pale yellow solid)	
Storage Conditions	2-8 °C, sealed in a dry environment	[1]
Shipping Conditions	Room temperature	[1]
MDL Number	MFCD20919960	[1]

Synthesis of 4-(4-bromo-2-methylphenyl)morpholine

While a specific, published experimental protocol for the synthesis of **4-(4-bromo-2-methylphenyl)morpholine** is not readily available, a plausible and efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a well-established method for the formation of carbon-nitrogen bonds.[3][4][5] An alternative approach could be the Ullmann condensation, a copper-catalyzed reaction, though it often requires harsher conditions.[6][7]

Plausible Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a potential method for the synthesis of **4-(4-bromo-2-methylphenyl)morpholine** from 1,4-dibromo-2-methylbenzene and morpholine.

Materials:

- 1,4-dibromo-2-methylbenzene
- Morpholine



- Palladium(II) acetate (Pd(OAc)₂)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
- Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tertbutoxide (1.4 eq).
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



Purify the crude product by column chromatography on silica gel to afford 4-(4-bromo-2-methylphenyl)morpholine.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Screening Workflow

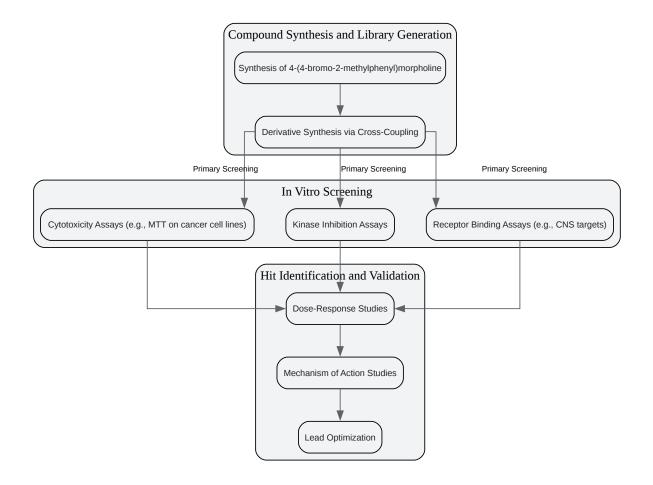
Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[8][9][10] Aryl-morpholines, in particular, are scaffolds found in various kinase inhibitors and other targeted therapies.[8] The presence of a bromo-substituent on the phenyl ring of **4-(4-bromo-2-methylphenyl)morpholine** provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Given the prevalence of the morpholine moiety in oncology and neuroscience drug discovery, a logical first step would be to screen **4-(4-bromo-2-methylphenyl)morpholine** and its derivatives for activity in these areas.[9][11]

Hypothetical Biological Screening Workflow

The following diagram illustrates a hypothetical workflow for the initial biological screening of **4- (4-bromo-2-methylphenyl)morpholine**.





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Figure 1: A hypothetical workflow for the biological screening of **4-(4-bromo-2-methylphenyl)morpholine** and its derivatives.

Signaling Pathway Analysis (Hypothetical)



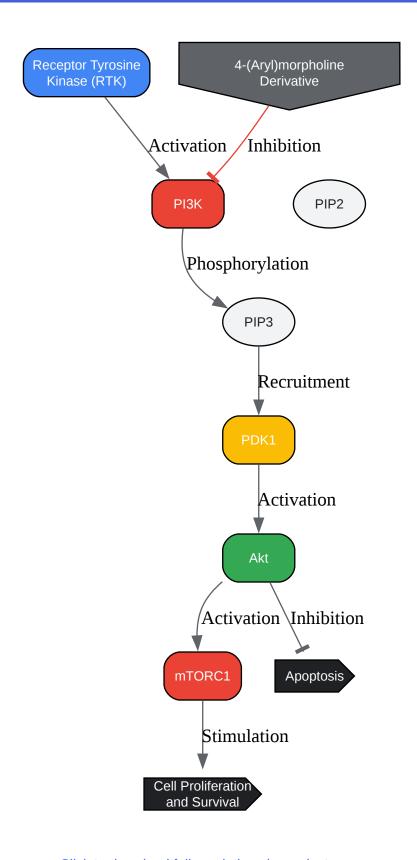




Should initial screening reveal promising anticancer activity, further investigation into the underlying mechanism of action would be necessary. Many kinase inhibitors containing the morpholine scaffold target pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing anticancer agents.





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Figure 2: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for aryl-morpholine derivatives.

Conclusion

4-(4-bromo-2-methylphenyl)morpholine is a readily synthesizable compound with significant potential as a building block in medicinal chemistry. Its structural features are common in molecules with demonstrated biological activity, particularly in oncology and neuroscience. The provided synthetic protocol and hypothetical screening workflow offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis of a diverse library of derivatives and subsequent biological evaluation is warranted to fully elucidate the structure-activity relationships and potential therapeutic applications.

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